molecular formula C19H19NO4 B11279406 5-methoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

5-methoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11279406
M. Wt: 325.4 g/mol
InChI Key: PHIZKRRMOIKRGX-UHFFFAOYSA-N
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Description

5-methoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Groups: Methoxylation can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 2-methoxy-5-methylphenylamine, under dehydrating conditions using reagents like thionyl chloride (SOCl₂).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen or nitro groups on the benzofuran ring.

Scientific Research Applications

Chemistry

In organic synthesis, 5-methoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new pharmaceuticals.

Medicine

Research into the medicinal properties of this compound could reveal therapeutic applications, such as anti-inflammatory, anti-cancer, or neuroprotective effects. Its structural features suggest it could interact with various biological pathways.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 5-methoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound could inhibit specific enzymes, altering metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating signal transduction pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methyl-1-benzofuran-3-carboxamide: Lacks the N-(2-methoxy-5-methylphenyl) group.

    N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide: Lacks the 5-methoxy group.

    2-methyl-1-benzofuran-3-carboxamide: Lacks both methoxy groups and the N-(2-methoxy-5-methylphenyl) group.

Uniqueness

The presence of both methoxy groups and the N-(2-methoxy-5-methylphenyl) group in 5-methoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide imparts unique chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

5-methoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C19H19NO4/c1-11-5-7-17(23-4)15(9-11)20-19(21)18-12(2)24-16-8-6-13(22-3)10-14(16)18/h5-10H,1-4H3,(H,20,21)

InChI Key

PHIZKRRMOIKRGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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